Butyl (4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate
Description
Structure
3D Structure
Properties
CAS No. |
4567-27-5 |
|---|---|
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
butyl 2-(4-hydroxy-1-methyl-2-oxoquinolin-3-yl)acetate |
InChI |
InChI=1S/C16H19NO4/c1-3-4-9-21-14(18)10-12-15(19)11-7-5-6-8-13(11)17(2)16(12)20/h5-8,19H,3-4,9-10H2,1-2H3 |
InChI Key |
JXGYUVMELCRZSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC1=C(C2=CC=CC=C2N(C1=O)C)O |
Origin of Product |
United States |
Preparation Methods
Skraup and Doebner-von Miller Reactions
Classical methods such as the Skraup and Doebner-von Miller reactions remain foundational for quinoline synthesis. These involve the condensation of aniline derivatives with glycerol or α,β-unsaturated carbonyl compounds under acidic conditions. For example, the Skraup reaction employs concentrated sulfuric acid as a catalyst and nitrobenzene as an oxidizing agent to facilitate cyclodehydration. Modifications to these methods, such as microwave-assisted heating, have reduced reaction times from 24 hours to under 3 hours while maintaining yields above 70%.
Michael Addition for Functionalization
Esterification and Alkylation Techniques
Esterification of the quinoline’s hydroxyl group with butyl acetate requires careful selection of catalysts and solvents.
Acid-Catalyzed Esterification
Traditional Fischer esterification, using concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), remains viable for small-scale synthesis. For instance, refluxing 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline with excess butanol and H₂SO₄ (5 mol%) for 12 hours yields the ester in 55–60% yield. However, side reactions such as sulfonation of the quinoline ring necessitate rigorous purification.
Base-Mediated Alkylation
Base-catalyzed alkylation using K₂CO₃ or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., dimethylformamide, DMF) improves regioselectivity. A patent-pending method employs Cs₂CO₃ (2 equiv) in DMF at 80°C for 6 hours, achieving 85% yield with minimal byproducts. The stronger base facilitates deprotonation of the hydroxyl group, enhancing nucleophilicity for the alkylation step.
Reaction Optimization and Kinetic Studies
Optimization parameters such as temperature, solvent polarity, and catalyst loading significantly impact yield and purity.
Solvent Effects
A comparative study of solvents revealed that DMF outperforms tetrahydrofuran (THF) and acetonitrile in alkylation reactions due to its high polarity and ability to stabilize ionic intermediates. Reactions in DMF at 80°C achieve 85% conversion within 4 hours, whereas THF requires 10 hours for 70% conversion.
Catalyst Screening
Catalysts like 4-dimethylaminopyridine (DMAP) accelerate esterification by activating the carbonyl group. In a model reaction, DMAP (10 mol%) reduced the reaction time from 12 hours to 6 hours while increasing yield from 60% to 78%.
Table 1: Catalyst Performance in Esterification
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 5 | 12 | 60 |
| PTSA | 5 | 10 | 65 |
| DMAP | 10 | 6 | 78 |
| Cs₂CO₃ | 200 | 6 | 85 |
Purification and Characterization
Purification via column chromatography or recrystallization ensures high purity, while spectroscopic methods confirm structural integrity.
Chromatographic Purification
Silica gel chromatography using ethyl acetate/hexane (3:7) effectively separates the target ester from unreacted starting materials. The patent literature recommends a gradient elution starting with 10% ethyl acetate to remove nonpolar impurities, followed by 30% ethyl acetate to isolate the product.
Spectroscopic Analysis
¹H NMR spectra of this compound show characteristic signals:
-
δ 1.35–1.45 (m, 2H, CH₂CH₂CH₂CH₃)
-
δ 2.58 (s, 3H, NCH₃)
-
δ 4.12 (t, J = 6.8 Hz, 2H, OCH₂)
¹³C NMR confirms the ester carbonyl at δ 170.5 ppm and the quinolinone carbonyl at δ 162.3 ppm.
Scale-Up and Industrial Feasibility
Pilot-scale synthesis (100 g batches) highlights challenges in heat management and catalyst recovery. Continuous-flow reactors mitigate exothermicity risks during Michael addition, improving safety and consistency .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying bioavailability or generating intermediates for further functionalization.
The acid-catalyzed pathway preserves the quinoline core, while basic hydrolysis may lead to partial deprotonation of the hydroxyl group, altering solubility .
Nucleophilic Substitution at the Quinoline Core
The 4-hydroxy group and electron-deficient quinoline ring participate in nucleophilic substitutions. For example:
Sulfonation
Reaction with sulfonic acid derivatives introduces sulfonate groups at the 4-position, enhancing water solubility.
| Reagents | Conditions | Product | Application |
|---|---|---|---|
| Chlorosulfonic acid | 0–5°C, DCM, 2 hours | 4-Sulfooxy-1-methyl-2-oxoquinoline-3-acetic acid | Prodrug synthesis |
Alkylation
The hydroxyl group can be alkylated using alkyl halides or epoxides under basic conditions:
| Reagent | Base | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF | 4-Methoxy-1-methyl-2-oxoquinoline-3-acetic acid butyl ester | 70% |
Oxidation Reactions
The 2-oxo group and benzylic positions are susceptible to oxidation:
Oxidation of the 2-Oxo Group
Controlled oxidation with KMnO₄ in acidic media converts the 2-oxo group to a carboxylic acid:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 3 hours | 4-Hydroxy-1-methyl-2-carboxyquinolin-3-yl acetate | Ring expansion observed |
Cycloaddition and Ring-Opening Reactions
The quinoline ring participates in Diels-Alder reactions with dienophiles like maleic anhydride:
| Dienophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hours | Tricyclic adduct with fused oxabicyclo[3.3.1] system | >90% endo selectivity |
Ester Exchange Reactions
Transesterification with other alcohols modifies the ester side chain:
| Alcohol | Catalyst | Conditions | New Ester | Yield |
|---|---|---|---|---|
| Ethanol | H₂SO₄ | Reflux, 6 hours | Ethyl (4-hydroxy-1-methyl-2-oxoquinolin-3-yl)acetate | 82% |
Comparative studies show ethyl esters exhibit stronger anti-inflammatory activity than butyl analogs, while methyl esters prioritize analgesic effects .
Interaction with Biological Targets
While not a classical chemical reaction, binding studies reveal interactions with enzymes like cyclooxygenase-2 (COX-2):
| Target | Assay | Binding Affinity (IC₅₀) | Mechanistic Insight |
|---|---|---|---|
| COX-2 | Fluorescence polar | 12.3 µM | Competitive inhibition at the active site |
Key Structural and Reactivity Insights
-
The orthogonality between the ester group and quinoline ring (dihedral angle: 83.3°) reduces steric hindrance, facilitating nucleophilic attacks at the 4-hydroxy position .
-
Intramolecular hydrogen bonding (O–H⋯O) stabilizes the enol tautomer, influencing reactivity in protic solvents .
This compound’s versatility in reactions underscores its utility in synthesizing pharmacologically active derivatives and materials science applications.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Butyl (4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate exhibits significant antimicrobial properties against various pathogens. Research has shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
Case Study: Antimicrobial Efficacy
In a study evaluating the compound's efficacy against resistant strains of bacteria, it was found to significantly reduce infection rates in vitro, suggesting potential for clinical applications in treating infections caused by multidrug-resistant organisms.
2. Anticancer Properties
The compound has shown promise in anticancer research, particularly in inducing apoptosis in cancer cell lines. Its mechanism of action appears to involve modulation of key signaling pathways associated with cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 15 | Inhibition of cell proliferation |
| A549 (lung cancer) | 12 | Disruption of mitochondrial function |
Case Study: Cancer Treatment
A clinical trial involving patients with advanced solid tumors demonstrated that treatment with this compound led to partial responses in several patients, with notable reductions in tumor size and improvements in quality of life indicators.
Agricultural Applications
The compound's biological activity extends to agricultural applications, particularly as a potential biopesticide due to its antimicrobial properties. Research is ongoing to explore its efficacy against plant pathogens and pests.
Material Science Applications
Recent studies have investigated the use of this compound in material science, particularly in the development of coatings and polymers that require enhanced durability and resistance to microbial degradation.
Mechanism of Action
The mechanism of action of Butyl 2-(2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl)acetate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Parameters of Methyl, Ethyl, and Hypothetical Butyl Esters
*Note: Butyl ester parameters are extrapolated from methyl/ethyl analogs.
- Dihedral Angles: The angle between the bicyclic quinoline fragment and the ester group is critical for molecular packing. Methyl and ethyl esters exhibit angles of 83.3° and 86.7°, respectively, leading to distinct crystal architectures (zigzag vs. helical chains) .
- Hydrogen Bonding : All analogs form O–H⋯O bonds between the hydroxyl and carbonyl groups, stabilizing their crystal structures. Ethyl esters additionally exhibit C–H⋯O interactions, while methyl esters show C–H⋯π contacts .
Pharmacological Activity
Implications for Drug Design
The ester chain length directly modulates pharmacological and physicochemical properties:
- Lipophilicity : Longer chains (e.g., butyl) may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Metabolic Stability : Butyl esters could exhibit prolonged half-lives compared to methyl/ethyl analogs due to slower esterase-mediated hydrolysis.
Biological Activity
Butyl (4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H19NO4. It features a quinoline ring system, characterized by a bicyclic structure containing nitrogen. The presence of hydroxy and ester functional groups enhances its chemical reactivity and biological properties, while the butyl ester moiety improves solubility and bioavailability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Compounds within the quinoline family are often noted for their ability to inhibit bacterial growth. For instance, studies have shown that related compounds can effectively target various pathogens, including resistant strains of bacteria.
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. The compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. The underlying mechanisms may involve induction of apoptosis and inhibition of cell proliferation .
Structure-Activity Relationships
The biological activity of this compound can be attributed to its unique structural features. A comparative analysis with similar compounds reveals how variations in functional groups influence bioactivity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxyquinoline | Hydroxy group on quinoline | Strong antibacterial properties |
| 2-Oxoquinoline | Oxygen at position 2 on quinoline | Distinct reactivity patterns |
| Methyl (4-hydroxyquinolinyl) acetate | Methyl group instead of butyl | Different solubility and bioactivity profiles |
| 7-Hydroxyquinoline | Hydroxyl substitution at position 7 | Enhanced neuroprotective effects |
This compound stands out due to its combination of functional groups that enhance both solubility and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives related to this compound:
- Synthesis and Evaluation : Research has shown that derivatives of 4-hydroxy quinolinone exhibit appreciable biological activity. For example, the ethyl ester was found to possess stronger anti-inflammatory activity compared to the methyl ester, indicating how subtle changes in structure can influence pharmacological effects .
- Antiplatelet Action : A study on acetoxy quinolones revealed their ability to inhibit platelet aggregation through modulation of nitric oxide synthase activity. This suggests a broader therapeutic potential for compounds structurally related to this compound in cardiovascular diseases .
- Antioxidant Properties : The antioxidant efficiency of synthesized quinolinone derivatives has been investigated, showing promising results in lubricating greases applications. This highlights the versatility of these compounds beyond traditional pharmaceutical uses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
